molecular formula C15H17ClF3N5O B4375761 4-chloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B4375761
M. Wt: 375.77 g/mol
InChI Key: XAOAGRPQRWMMRP-UHFFFAOYSA-N
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Description

4-chloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide is a fascinating chemical compound with a multifaceted structure. The presence of the chloro, cyclopropyl, and trifluoromethyl groups, along with two pyrazole rings, makes this compound highly unique. Such a structure is often indicative of interesting chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide can be quite intricate:

  • Initial Step: Starting with a suitable pyrazole precursor, we introduce the cyclopropyl and trifluoromethyl groups.

  • Intermediate Formation: Through a series of substitution reactions, we introduce the 4-chloro and 1-methyl groups.

  • Final Assembly: The final compound is assembled by linking the two pyrazole units through the propyl chain, followed by carboxamide formation.

Industrial Production Methods

For industrial-scale production, optimized conditions involving advanced catalysts, high yields, and minimal by-products are essential. Often, flow chemistry and microwave-assisted synthesis are employed to achieve the desired efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Under mild oxidizing conditions, the chloro group can be selectively oxidized.

  • Reduction: Reduction can target the cyclopropyl ring or the pyrazole units, leading to interesting derivatives.

  • Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Palladium on carbon, lithium aluminum hydride.

  • Substitution: Nucleophiles like sodium methoxide, Grignard reagents.

Major Products

The major products of these reactions depend on the target functional groups. Oxidation typically yields hydroxyl derivatives, while reduction and substitution can lead to a wide variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as an excellent scaffold for synthesizing new heterocycles and studying reaction mechanisms.

Biology

Biologically, it can be explored for its potential as an enzyme inhibitor or receptor agonist, given the diverse functional groups.

Medicine

Medically, derivatives of this compound might be investigated for their therapeutic potential, particularly in targeting diseases involving specific enzymes or receptors.

Industry

Industrially, such a compound can be used in developing new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The trifluoromethyl and chloro groups enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-methylpropyl)-1H-pyrazole-5-carboxamide

  • 3-(trifluoromethyl)-1H-pyrazole derivatives

  • Cyclopropyl-containing pyrazoles

Uniqueness

What sets 4-chloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide apart is its combination of structural motifs, which endow it with unique chemical reactivity and biological activity not found in closely related compounds.

So there you have it—a deep dive into this intriguing compound. What's next?

Properties

IUPAC Name

4-chloro-N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClF3N5O/c1-23-13(10(16)8-21-23)14(25)20-5-2-6-24-11(9-3-4-9)7-12(22-24)15(17,18)19/h7-9H,2-6H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOAGRPQRWMMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NCCCN2C(=CC(=N2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
4-chloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
4-chloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 5
4-chloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
4-chloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide

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